N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15312635
Molecular Formula: C19H13ClN2O3S
Molecular Weight: 384.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13ClN2O3S |
|---|---|
| Molecular Weight | 384.8 g/mol |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H13ClN2O3S/c1-9-5-10(2)17-13(23)8-15(25-14(17)6-9)18(24)22-19-21-12-4-3-11(20)7-16(12)26-19/h3-8H,1-2H3,(H,21,22,24) |
| Standard InChI Key | RPXPLPIANOPQCA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C |
Introduction
N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex heterocyclic compound that combines a benzothiazole and chromene ring system. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The molecular formula of this compound indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms, contributing to its unique chemical properties.
Synthesis and Characterization
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves several steps, requiring careful control of temperature and pH to ensure high yields and purity. Solvents such as dimethylformamide or dichloromethane are commonly used to facilitate these reactions. The compound's structure is confirmed using spectroanalytical techniques like NMR and mass spectrometry.
Biological Activities and Potential Applications
Research suggests that N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide may exhibit various biological activities, including anti-inflammatory effects. Similar compounds have shown potential in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. The mechanism of action may involve interactions with biological targets such as enzymes or receptors, although further studies are necessary to confirm these mechanisms and assess their therapeutic implications.
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